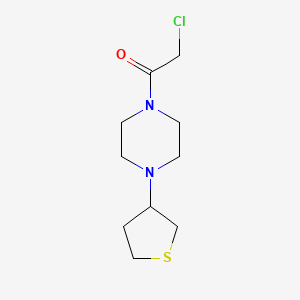![molecular formula C9H10ClN3O B1478820 5-(3-Chloropyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 1853228-00-8](/img/structure/B1478820.png)
5-(3-Chloropyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Descripción general
Descripción
The compound “5-(3-Chloropyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane” is a derivative of amino-norbornane . It is related to a compound that serves as a Bruton tyrosine kinase inhibitor with high selectivity on a C481S mutant . This compound is used in the preparation of a medicament for preventing or treating heteroimmune disease, an autoimmune disease, or cancer .
Synthesis Analysis
The synthesis of this compound involves a cyclization reaction under basic conditions . The process includes the formation of an oxetane ring, which gives a pseudosugar derivative with a 2,6-dioxobicyclo[3.2.0]heptane skeleton . The desired isonucleoside is obtained by constructing a purine base moiety on the scaffold, followed by amination .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several heterocyclic rings . The compound contains a bicyclic spiro compound 2-oxa-6-azaspiro[3.3]heptane . The structure also includes a 3-chloropyrazin-2-yl group .Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound include a [3σ + 2σ] cycloaddition for the synthesis of trisubstituted bicyclo [3.1.1]heptanes using bicyclo [1.1.0]butanes and cyclopropylamines . This transformation provides unique meta-substituted arene bioisosteres .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Approaches : Various synthetic strategies have been developed to create the 2-oxa-5-azabicyclo[2.2.1]heptane core and its derivatives. For instance, the synthesis of 7-oxa-1-azabicyclo[2.2.1]heptane derivatives has been achieved through intramolecular 1,3-dipolar cycloaddition, showcasing a method to obtain a single stereoisomer from protected D-mannose and hydroxylamine derivatives (Rowicki et al., 2019).
Structural Diversity and Applications : The structural versatility of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold allows for the synthesis of diverse functionalized derivatives. For example, it serves as a platform for generating backbone-constrained analogues of γ-amino butyric acid (GABA), leading to compounds with potential applications in medicinal chemistry, including the synthesis of analogues to FDA-approved drugs (Garsi et al., 2022).
Conformational Studies : Detailed conformational and structural analyses have been performed on these compounds, providing insights into their molecular geometries and stability. Such studies are fundamental for understanding the compound's behavior in various chemical and biological contexts (Portoghese & Turcotte, 1971).
Potential Applications
Medicinal Chemistry : The synthesis of structurally novel morpholine amino acids from the 2-oxa-5-azabicyclo[2.2.1]heptane core highlights its utility in creating compact modules for drug development. These modules can potentially modulate physicochemical and pharmacokinetic properties of drug candidates, underscoring the importance of such bicyclic scaffolds in the design of new therapeutic agents (Kou et al., 2017).
Mecanismo De Acción
Target of Action
Similar compounds have been known to target various enzymes and receptors, affecting cellular processes .
Mode of Action
This interaction could potentially alter cellular processes, leading to the observed effects .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound is expected to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
Based on the properties of similar compounds, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
Action Environment
Like all chemical compounds, its action and stability are likely to be influenced by factors such as temperature, ph, and the presence of other compounds .
Propiedades
IUPAC Name |
5-(3-chloropyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c10-8-9(12-2-1-11-8)13-4-7-3-6(13)5-14-7/h1-2,6-7H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMGUNRZNPCIRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C3=NC=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butan-1-one](/img/structure/B1478748.png)
![azetidin-3-yl(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)methanone](/img/structure/B1478749.png)
![1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478750.png)




